1H and 13C NMR chemical shifts for 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene
1H and 13C NMR chemical shifts for 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene
This guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental NMR principles with expert interpretation to offer a comprehensive understanding of the molecule's spectral characteristics.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. The chemical shift (δ) is a fundamental parameter in NMR, representing the resonance frequency of a nucleus relative to a standard reference.[1] It is highly sensitive to the electronic environment, making it a powerful tool for identifying functional groups and understanding substituent effects.[2][3]
This guide focuses on 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene, a molecule with a complex substitution pattern on its aromatic rings. Understanding its NMR spectrum is crucial for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems. In the absence of direct experimental data, this guide provides a robust prediction and a thorough explanation of the underlying principles that govern its NMR spectrum.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, a systematic numbering scheme is applied to the molecular structure of 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene as depicted below.
Caption: Molecular structure of 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene with atom numbering.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the ¹H and ¹³C NMR spectra of the target molecule. These predictions are based on established principles of substituent effects on aromatic systems.
Table 1: Predicted ¹H NMR Chemical Shifts
| Atom | Predicted δ (ppm) | Multiplicity | Rationale for Chemical Shift |
| H3 | ~7.8 - 8.0 | s | Deshielded by the adjacent electron-withdrawing nitro group and the ortho chloro group. |
| H6 | ~7.4 - 7.6 | s | Less deshielded than H3 due to the electron-donating effect of the methoxy group at C2, but still influenced by the ortho chloro group. |
| H7 (CH₂) | ~5.2 - 5.4 | s | Benzylic protons deshielded by the adjacent oxygen and the aromatic ring.[2] |
| H2' | ~7.2 - 7.4 | d | Influenced by the fluorine at the meta position. |
| H4' | ~7.3 - 7.5 | t | Influenced by the fluorine at the ortho position. |
| H5' | ~7.0 - 7.2 | m | Complex multiplet due to coupling with H4' and H6'. |
| H6' | ~7.1 - 7.3 | d | Influenced by the fluorine at the para position. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Atom | Predicted δ (ppm) | Rationale for Chemical Shift |
| C1 | ~130 - 135 | Attached to an electron-withdrawing chlorine. |
| C2 | ~150 - 155 | Attached to the electron-donating methoxy group, but also influenced by adjacent chloro and nitro groups. |
| C3 | ~120 - 125 | Influenced by the adjacent nitro group. |
| C4 | ~145 - 150 | Attached to the strongly electron-withdrawing nitro group. |
| C5 | ~128 - 133 | Attached to an electron-withdrawing chlorine. |
| C6 | ~115 - 120 | Shielded by the para-methoxy group. |
| C7 (CH₂) | ~70 - 75 | Typical range for a benzylic carbon attached to an oxygen. |
| C1' | ~138 - 142 | Attached to the methoxy group. |
| C2' | ~114 - 118 | Shielded by the fluorine atom. |
| C3' | ~160 - 165 | Attached to the highly electronegative fluorine atom (deshielded). |
| C4' | ~130 - 135 | Standard aromatic carbon chemical shift. |
| C5' | ~122 - 127 | Influenced by the fluorine atom. |
| C6' | ~115 - 120 | Shielded by the fluorine atom. |
Expert Analysis and Causality of Chemical Shifts
The predicted chemical shifts are a direct consequence of the electronic environment of each nucleus. The substituents on the aromatic rings exert significant influence through inductive and resonance effects.
Substituent Effects on the Dichloronitrobenzene Ring
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group, both through induction and resonance.[2][4] It de-shields the aromatic protons and carbons, causing their signals to appear at a higher chemical shift (downfield).[5] The effect is most pronounced at the ortho and para positions.[4] Consequently, H3 and C4 are expected to be significantly deshielded.
-
Chloro Groups (-Cl): Chlorine is an electronegative atom that withdraws electron density through the sigma bonds (inductive effect), leading to deshielding of nearby nuclei.[6][7] This contributes to the downfield shift of H3 and H6.
-
Methoxy Group (-OCH₂-): The oxygen atom is electronegative, but its lone pairs can be delocalized into the aromatic ring through resonance, which is an electron-donating effect.[8] This resonance effect increases electron density, particularly at the ortho and para positions, causing a shielding effect (upfield shift).[8] This effect partially counteracts the deshielding influences on H6.
Substituent Effects on the 3-Fluorophenyl Ring
-
Fluorine Atom (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which deshields adjacent carbons. However, like the methoxy group, it has lone pairs that can be donated into the ring via resonance, causing shielding at the ortho and para positions. The interplay of these effects determines the final chemical shifts of the protons and carbons on this ring.[9][10]
-
Benzylic Protons (H7): The protons on C7 are in a benzylic position and are attached to an oxygen atom. Both the aromatic ring and the oxygen atom are electron-withdrawing, which deshields these protons, causing them to appear at a relatively high chemical shift for aliphatic protons.[2]
Experimental Protocols for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene, a standardized and carefully executed experimental procedure is essential.
Sample Preparation
A well-prepared sample is critical for obtaining a high-resolution NMR spectrum.
-
Analyte Quantity: For ¹H NMR, dissolve 5-25 mg of the compound.[11][12] For the less sensitive ¹³C NMR, a more concentrated solution of 50-100 mg is recommended.[12]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice due to its relatively low cost and ability to dissolve a wide range of organic compounds.[13] Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.[12] Use approximately 0.6-0.7 mL of the solvent.[13]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11] Do not use cotton wool, as it can introduce contaminants.
-
Tube and Cap Cleanliness: Ensure the NMR tube and cap are meticulously clean and dry to avoid extraneous signals from contaminants.
Caption: Workflow for NMR sample preparation.
NMR Spectrometer Setup and Data Acquisition
The following are general guidelines for setting up the NMR experiment. Specific parameters may need to be optimized based on the instrument and sample concentration.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time (AQ): Set to 2-4 seconds for good resolution.[14][15]
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate for qualitative spectra.[15]
-
Number of Scans (NS): For a sample of sufficient concentration, 8 to 16 scans should provide a good signal-to-noise ratio.[16]
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A 2-second delay is a good starting point.
-
Number of Scans (NS): Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.[11] The total experiment time can range from 20 minutes to several hours.[12]
-
Data Processing
-
Fourier Transform: The raw data (Free Induction Decay or FID) is converted into the frequency domain spectrum through a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated. For spectra in CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.[12] Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[12]
-
Integration and Peak Picking: The relative areas under the ¹H NMR peaks are integrated to determine the ratio of protons. For both ¹H and ¹³C spectra, the precise chemical shifts of the peaks are determined.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene. By understanding the fundamental principles of substituent effects on chemical shifts, researchers can confidently interpret experimentally acquired spectra of this and structurally related molecules. The detailed experimental protocols provided herein offer a robust framework for obtaining high-quality NMR data, which is a cornerstone of modern chemical research and development.
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